

# Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 1,3-Dimethylorotic Acid

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## Compound of Interest

Compound Name:	1,3-Dimethylorotic acid
CAS No.:	4116-38-5
Cat. No.:	B177360

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## Executive Summary

**1,3-Dimethylorotic acid** (1,3-dimethyl-2,6-dioxypyrimidine-4-carboxylic acid) is a critical pyrimidine derivative often utilized as a scaffold in medicinal chemistry and as a reference standard in metabolic studies of uracil derivatives. Its structural integrity relies on the stability of the N1 and N3 methylations and the C6 carboxylic acid moiety.

This guide details the diagnostic spectroscopic signatures required to validate the compound's identity, distinguishing it from common impurities such as 1,3-dimethyluracil (decarboxylation product) or monomethylated precursors.

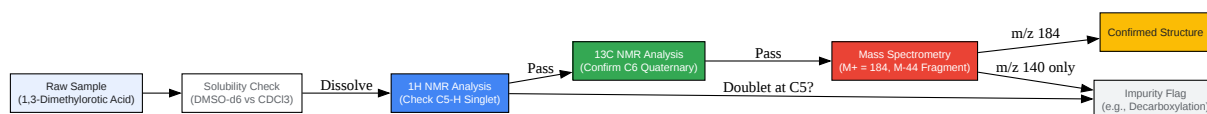
## Structural Context & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the electronic environment is a prerequisite for interpreting the spectral data. The molecule features a pyrimidine-2,4-dione core with a carboxylic acid at position 6.[1]

- IUPAC Name: 1,3-dimethyl-2,6-dioxypyrimidine-4-carboxylic acid
- Molecular Formula:
- Molecular Weight: 184.15 g/mol
- Solubility Profile: Low solubility in non-polar solvents ( ); highly soluble in polar aprotic solvents (DMSO, DMF). DMSO-d6 is the recommended solvent for NMR analysis to prevent aggregation and ensure visibility of the acidic proton.

## Structural Analysis Workflow

The following diagram outlines the logical flow for structural validation, highlighting the critical decision points based on spectroscopic data.



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Figure 1: Analytical workflow for the structural validation of **1,3-Dimethylorotic acid**.

## Nuclear Magnetic Resonance (NMR) Analysis[4][10][12]

NMR is the primary tool for distinguishing **1,3-dimethylorotic acid** from its metabolic relatives. The lack of symmetry in the molecule (due to the C6-COOH vs C5-H) results in distinct environments for the N-methyl groups.

### H NMR Spectroscopy (Proton)

Solvent: DMSO-d6 (Recommended due to solubility and exchange suppression).[2] Frequency: 400 MHz or higher.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
COOH	12.0 – 13.5	Broad Singlet	1H	Acidic proton. Chemical shift varies heavily with concentration and water content. May be invisible if rapid exchange occurs.
C5-H	6.10 – 6.30	Singlet	1H	Critical Diagnostic. This signal appears as a sharp singlet. If this appears as a doublet, the sample is contaminated with 1,3-dimethyluracil (coupling to C6-H).
N3-Me	3.40 – 3.50	Singlet	3H	Deshielded by flanking carbonyls (C2 and C4).
N1-Me	3.20 – 3.30	Singlet	3H	Deshielded by C2 carbonyl and C6 vinyl system.

Key Interpretation Note: The chemical shift difference (

) between the two N-methyl singlets is a reliable purity indicator. In 1,3-dimethyluracil, these peaks are often closer together. The presence of the carboxylic acid at C6 induces a specific anisotropic effect that separates these signals.

## C NMR Spectroscopy (Carbon)

Solvent: DMSO-d<sub>6</sub>.<sup>[2]</sup>

Position	Shift (ppm)	Type	Assignment Logic
COOH	162.0 – 165.0	Quaternary	Carboxylic acid carbonyl.
C4	160.0 – 163.0	Quaternary	Amide carbonyl (Uracil core).
C2	150.0 – 152.0	Quaternary	Urea carbonyl. typically the most shielded carbonyl due to N-flanking.
C6	142.0 – 148.0	Quaternary	Diagnostic. The attachment point of the COOH. In the decarboxylated impurity, this carbon shifts significantly upfield and becomes a CH.
C5	100.0 – 108.0	CH	Alkene carbon. High field due to enamine-like resonance character.
N-Me	28.0 – 36.0		Two distinct signals corresponding to N1 and N3 methyls.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is particularly useful for confirming the presence of the carboxylic acid moiety, which distinguishes this molecule from simple dimethyluracil.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group	Wavenumber ( )	Intensity	Description
O-H Stretch	2500 – 3300	Broad, Med	Characteristic "acid beard" centered around 3000 , overlapping C-H stretches. Indicates -COOH.
C=O (Acid)	1730 – 1760	Strong	The carboxylic acid carbonyl stretch. Usually distinct from the ring carbonyls.
C=O[3] (Ring)	1640 – 1710	Very Strong	Overlapping bands for C2 (urea) and C4 (amide) carbonyls. Often appears as a split peak or broad envelope.
C=C Stretch	1600 – 1640	Medium	Pyrimidine ring unsaturation.
C-N / C-O	1000 – 1300	Medium	Fingerprint region bands associated with C-N stretches and the C-O single bond of the acid.

## Mass Spectrometry (MS)[14]

Mass spectrometry provides the definitive confirmation of molecular weight and reveals a fragmentation pattern unique to orotic acid derivatives.

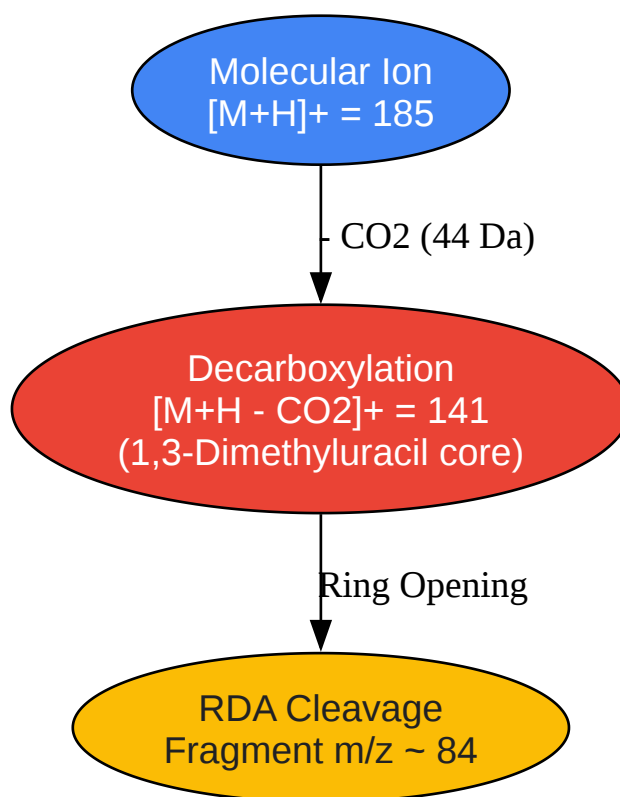
- Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids ( ), but Positive Mode ( ) is standard for general screening.
- Molecular Ion:
  - ESI(+):
  - ESI(-):

### Fragmentation Pathway (ESI+)

The most characteristic feature of orotic acid derivatives is the thermal or collision-induced loss of carbon dioxide (

).

- Precursor:  
185 (Protonated **1,3-Dimethylorotic acid**)
- Primary Fragment:  
141 (Loss of , -44 Da). This generates the protonated 1,3-dimethyluracil ion.
- Secondary Fragments:  
84 (Retro-Diels-Alder cleavage of the uracil ring).



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Figure 2: Proposed fragmentation pathway for **1,3-Dimethyluracil** in positive ion mode.

## Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

### Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchange broadening.

- Dry the Sample: Ensure the solid **1,3-dimethyluracil** is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water/solvents.
- Solvent Choice: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
  - Note: Avoid

unless the sample is converted to a methyl ester, as the free acid has poor solubility and dimerization can broaden peaks.

- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
- Acquisition: Run at 298 K. Set relaxation delay (d1) to seconds to ensure full relaxation of the quaternary carbons.

## Protocol B: Mass Spectrometry (Direct Infusion)

Objective: Confirm Molecular Weight and Fragmentation.

- Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).
- Dilution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
- Injection: Infuse at 5–10 µL/min into the ESI source.
- Parameters:
  - Capillary Voltage: 3.0 kV
  - Cone Voltage: 20–30 V (Adjust to induce/suppress in-source decarboxylation).

## References

- PubChem Compound Summary. (2025). **1,3-Dimethylorotic acid** (CID 5025211).[4] National Center for Biotechnology Information. [Link](#)
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